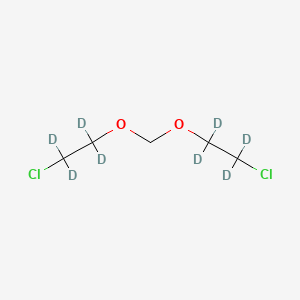

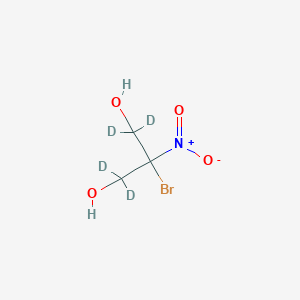

Bis(2-chloroethoxy)-D8-methane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis(2-chloroéthoxy)-D8-méthane: is an organic compound with the molecular formula C5H10Cl2O2 and a molecular weight of 173.038 . It is also known by other names such as Ethane, 1,1’-[methylenebis(oxy)]bis[2-chloro-] , Bis(β-chloroethyl) formal , and Di-2-chloroethyl formal . This compound is characterized by its two 2-chloroethoxy groups attached to a central methane molecule.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: Bis(2-chloroéthoxy)-D8-méthane can be synthesized by the reaction of ethylene chlorohydrin with oligopolyformaldehyde under sulfuric acid catalysis . The optimal reaction conditions include a molar ratio of oligopolyformaldehyde to ethylene chlorohydrin of 1.2:2, with a catalyst dosage of 5‰ mass fraction of ethylene chlorohydrin. Toluene is used as a water-carrying agent, and all reactants are refluxed at a temperature of 110°C until no water is generated .

Méthodes de production industrielle: The industrial production of bis(2-chloroéthoxy)-D8-méthane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The yield of bis(2-chloroéthoxy)-D8-méthane can reach up to 97.7%, with a purity of 99% as confirmed by gas chromatographic detection .

Analyse Des Réactions Chimiques

Types de réactions: Bis(2-chloroéthoxy)-D8-méthane undergoes various chemical reactions, including substitution reactions. In the presence of a strong base, it can react to form divinyl ether, an anesthetic . The reaction with strong bases like potassium hydroxide (KOH) results in the formation of divinyl ether, potassium chloride (KCl), and water (H2O) .

Réactifs et conditions courantes:

Réactions de substitution: Strong bases such as potassium hydroxide (KOH) are commonly used.

Conditions réactionnelles: The reactions typically occur under reflux conditions at elevated temperatures.

Principaux produits:

Éther divinylique: Formed from the reaction with strong bases.

Chlorure de potassium (KCl) et eau (H2O): By-products of the substitution reaction.

Applications De Recherche Scientifique

Chimie: Bis(2-chloroéthoxy)-D8-méthane is used in the synthesis of macrocyclic polyethers, such as dibenzo-18-crown-6 polyether and dicyclohexyl-18-crown-6 polyether . These compounds are important in various chemical applications, including as phase transfer catalysts.

Biologie et médecine: The compound’s derivatives are used in the synthesis of pharmaceuticals, such as the cough suppressant fedrilate . It is also used in the preparation of other biologically active compounds.

Industrie: In industrial applications, bis(2-chloroéthoxy)-D8-méthane is used as a solvent and soil fumigant . Its ability to form macrocyclic polyethers makes it valuable in the production of specialized industrial chemicals.

Mécanisme d'action

The mechanism of action of bis(2-chloroéthoxy)-D8-méthane involves its reactivity with strong bases, leading to the formation of divinyl ether and other products . The molecular targets and pathways involved in its reactions are primarily related to its ether and chloroethyl groups, which undergo substitution reactions under appropriate conditions.

Mécanisme D'action

The mechanism of action of bis(2-chloroethoxy)-D8-methane involves its reactivity with strong bases, leading to the formation of divinyl ether and other products . The molecular targets and pathways involved in its reactions are primarily related to its ether and chloroethyl groups, which undergo substitution reactions under appropriate conditions.

Comparaison Avec Des Composés Similaires

Composés similaires:

Éther bis(2-chloroéthyl): An ether with two 2-chloroethyl substituents.

Dichlorure de tétraéthylène glycol:

Unicité: Bis(2-chloroéthoxy)-D8-méthane is unique due to its specific structure, which allows it to form macrocyclic polyethers and other specialized compounds. Its reactivity with strong bases to form divinyl ether is a distinctive feature that sets it apart from similar compounds .

Propriétés

Formule moléculaire |

C5H10Cl2O2 |

|---|---|

Poids moléculaire |

181.08 g/mol |

Nom IUPAC |

1-chloro-2-[(2-chloro-1,1,2,2-tetradeuterioethoxy)methoxy]-1,1,2,2-tetradeuterioethane |

InChI |

InChI=1S/C5H10Cl2O2/c6-1-3-8-5-9-4-2-7/h1-5H2/i1D2,2D2,3D2,4D2 |

Clé InChI |

NLXGURFLBLRZRO-SVYQBANQSA-N |

SMILES isomérique |

[2H]C([2H])(C([2H])([2H])Cl)OCOC([2H])([2H])C([2H])([2H])Cl |

SMILES canonique |

C(CCl)OCOCCCl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12399316.png)

![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-fluoro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12399365.png)